methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Catalog No.
S8502549
CAS No.
M.F
C9H7IN2O2
M. Wt
302.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxyl...

Product Name

methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

IUPAC Name

methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-5-4-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12)

InChI Key

YPZOHLIPDFHXTB-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=C(C=C1)C=C(N2)I

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(N2)I

Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a derivative of pyrrolo[2,3-b]pyridine, a bicyclic compound known for its diverse biological activities. This compound features a methyl ester group at the carboxylic acid position and an iodine atom at the 2-position of the pyrrole ring. Its molecular formula is C9H8N2O2IC_9H_8N_2O_2I, with a molecular weight of approximately 288.08 g/mol. The structure includes a fused pyridine and pyrrole ring, contributing to its unique chemical properties.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles in substitution reactions, making it useful for further chemical modifications.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom, leading to different derivatives with potentially altered biological activities.
  • Esterification: The carboxylate group can react with alcohols to form new esters.

Research indicates that compounds related to methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate exhibit significant biological activities, particularly as inhibitors of various kinases. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specific derivatives have demonstrated IC50 values in the low nanomolar range against FGFR1–3, indicating their potential as therapeutic agents in oncology .

Several synthetic routes exist for producing methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate:

  • Iodination of Pyrrolo[2,3-b]pyridine Derivatives: Starting from methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, iodination can be achieved using iodine or iodine monochloride in the presence of a suitable solvent.
  • Carboxylation Reactions: The introduction of the carboxylate group can be performed via carboxylation of pyrrole derivatives followed by esterification with methanol.
  • Multi-step Syntheses: More complex synthesis may involve several steps including cyclization reactions and functional group transformations to achieve the desired substitution pattern.

Interaction studies reveal that methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate and its derivatives interact with various biological targets. For example:

  • Kinase Inhibition: Compounds derived from this structure have been tested for their ability to inhibit fibroblast growth factor receptors, showing promise in reducing tumor cell proliferation and migration.
  • Cellular Studies: In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, highlighting their potential therapeutic efficacy.

Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate shares structural similarities with several other compounds within the pyrrolo[2,3-b]pyridine family. Here are some notable comparisons:

Compound NameSimilarity IndexKey Features
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate0.90Lacks iodine substitution; different biological activity focus.
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid0.89Different substitution pattern; potential for varied reactivity.
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid0.88Similar core structure; different positioning of functional groups.
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate0.86Similar ester functionality; lacks iodine atom.

These comparisons highlight the unique properties of methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate while emphasizing its potential applications in medicinal chemistry and drug development.

Palladium-Catalyzed Cross-Coupling Strategies in Core Structure Assembly

Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl and heteroaryl groups at the C-2 position. The unprotected pyrrolopyridine core poses challenges due to competing coordination of the N-1 hydrogen with palladium, which can lead to undesired side reactions. Recent advances in precatalyst design, such as RuPhos-palladium complexes, mitigate this issue by accelerating oxidative addition and minimizing decomposition. For example, Pd₂(dba)₃ with RuPhos ligand enables coupling of methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate with arylboronic acids at 0.5–1 mol% catalyst loading, achieving yields exceeding 70%.

A critical consideration is the choice of protecting groups. While SEM (trimethylsilylethoxymethyl) protection of N-1 enhances stability during coupling, its subsequent removal requires harsh acidic conditions, risking decomposition. Alternative strategies employing N-acetyl or benzenesulfonyl groups have shown limited success due to steric hindrance.

Chemoselective Suzuki-Miyaura Reactions at the C-2 Position

The Suzuki-Miyaura reaction is the most reliable method for arylating the C-2 position. Chemoselectivity is achieved through ligand-controlled palladium catalysis, where bulky biaryl phosphines (e.g., RuPhos, SPhos) favor monoarylation over diarylation. For instance, coupling 4-methoxyphenylboronic acid with methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate using Pd₂(dba)₃ and SPhos produces the monoarylated product in 68–71% yield, with less than 5% diarylated byproduct.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Boronic AcidCatalyst SystemLigandYield (%)
4-MeO-C₆H₄B(OH)₂Pd₂(dba)₃SPhos71
PhB(OH)₂Pd(OAc)₂RuPhos75
3-Cl-C₆H₄B(OH)₂PdCl₂(Amphos)₂XPhos65

Key factors include:

  • Base selection: Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents like dioxane.
  • Temperature: Reactions proceed optimally at 80–100°C, avoiding decomposition of the iodoarene.

Buchwald-Hartwig Amination for Nitrogen Functionalization

Buchwald-Hartwig amination introduces amines at the C-4 position of pyrrolopyridines. The electron-deficient nature of the pyridine ring facilitates oxidative addition of palladium to C-4 halides. Using methyl 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate as a substrate, secondary amines like N-methylpiperazine couple efficiently with RuPhos-palladium precatalysts (0.5 mol%), yielding 94% product in 30 minutes. Primary amines require higher catalyst loadings (2–5 mol%) due to competitive β-hydride elimination.

Challenges arise from the instability of chloro intermediates. Masking the pyrrole nitrogen with SEM or acetyl groups prevents undesired coordination, though SEM deprotection remains problematic. Recent work demonstrates that LiAlH₄-mediated deprotection at 0°C minimizes side reactions, preserving the ester functionality at C-6.

Multi-Step Synthetic Routes Utilizing Halogenated Intermediates

Multi-step sequences often combine Suzuki-Miyaura and Buchwald-Hartwig reactions. A representative route involves:

  • Iodination: Direct iodination of methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate using N-iodosuccinimide (NIS) in DMF (yield: 85%).
  • SEM protection: Protection of N-1 with SEMCl and Hunig’s base to prevent Pd poisoning.
  • Suzuki-Miyaura coupling: Introduction of aryl groups at C-2.
  • Buchwald-Hartwig amination: Functionalization at C-4.
  • Deprotection: SEM removal with HCl/MeOH, though formaldehyde release can form tricyclic byproducts.

Key challenges include:

  • Regioselectivity: Competing reactions at C-2 and C-4 necessitate precise control of reaction order.
  • Deprotection side reactions: Formaldehyde generated during SEM deprotection reacts with amines, necessitating scavengers like dimedone.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

301.95523 g/mol

Monoisotopic Mass

301.95523 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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